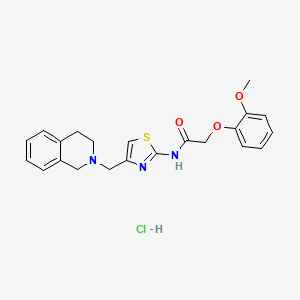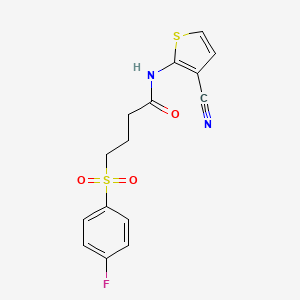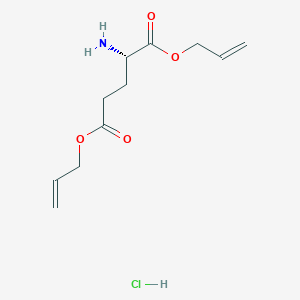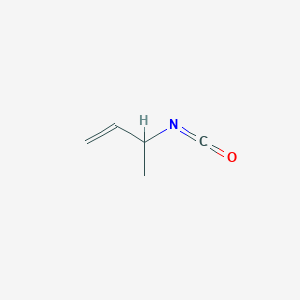
3-Isocyanatobut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis of Glycerin Carbonate-Based Intermediates
The study presented in the first paper introduces a novel synthesis method for glycerin carbonate-based intermediates using thiol-ene chemistry. This method involves the Williamson ether synthesis to produce 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one (AGC) and the subsequent UV thiol-ene coupling to synthesize dicyclocarbonates. Remarkably, the reaction proceeds under air without the need for solvents or photoinitiators, resulting in high yields. The synthesized intermediates were then used to create polyhydroxyurethanes without isocyanate through step growth polyaddition. These polyhydroxyurethanes were characterized by various analytical techniques, revealing glass transition temperatures ranging from -31°C to -14°C, molecular weights between 7,000 to 9,000 g/mol, and degradation temperatures for 5% weight loss between 227°C and 250°C .
Isocyanates in Enantiomer Separation
The second paper explores the use of isocyanates for the separation of enantiomers, particularly amino acids, N-methylamino acids, and 3-hydroxy acids. The formation of N-alkylureido derivatives from amino acid esters enhances the selectivity of chiral stationary phases, allowing for complete separation of enantiomers, including challenging ones like proline and isovaline. The study also demonstrates that isocyanates can react with N-methylamino acids and 3-hydroxy acids to form N-alkylureido/N-alkylamide and N-alkylcarbamate/N-alkylamide derivatives, respectively. This method enabled the first-time separation of enantiomers of N-methylamino and 3-hydroxy acids on chiral stationary phases, with the elution order determined using optically active reference compounds .
Synthesis and Anticancer Activity of Trifluoroethyl Isocyanate Derivatives
In the third paper, a new method for producing 3,3,3-trifluoroethyl isocyanate from perfluoroisobutene is described. The synthesized isocyanate was then used to create carbamates and ureas. A series of trifluoroethyl-substituted ureas were evaluated for their anticancer activity by the National Cancer Institute's NCI-60 DTP Human Tumor Cell Line Screening Program. The compounds exhibited moderate anticancer activity against certain cancer types, including leukemia, non-small cell lung cancer, and renal cancer, when tested on individual human cell lines at a high dose .
Applications De Recherche Scientifique
Synthesis and Reactivity
- 3-Isocyanatobut-1-ene demonstrates unique reactivity, making it useful in the synthesis of various organic compounds. For instance, it reacts rapidly with acetyl bromide, leading to the formation of unstable imidoyl bromide adducts. This reactivity is further explored for its potential in synthesizing prototropic isomers of organic molecules like 2-acetyl-3-methyl pyrrole. The molecule showcases versatility in reactions such as Diels-Alder reactions when in protonated form (Lotuzas et al., 2022).
Applications in Polymer Chemistry
- In polymer chemistry, this compound plays a crucial role in forming various polymers and co-polymers. It is used in the synthesis of isocyanate adducts and oligomers, which are key intermediates in radical homo- and copolymerization processes. This application is significant in developing novel materials with specific thermal and mechanical properties (Polenz et al., 2014).
Organic Synthesis and Pharmaceuticals
- The compound has been utilized in the synthesis of various organic molecules, some of which have potential pharmaceutical applications. For instance, its derivatives are explored for the synthesis of bioisosteric 1,3-disubstituted ureas, which are potential inhibitors of human soluble epoxide hydrolase, a target for various therapeutic applications (Burmistrov et al., 2019).
Environmental and Biological Studies
- In environmental and biological contexts, derivatives of this compound have been studied for their impact on human health, particularly in occupational settings. For instance, exposure to isocyanates, including derivatives of this compound, has been investigated in relation to respiratory health, highlighting the need for caution in their handling (Pronk et al., 2009).
Safety and Hazards
Isocyanates, including 3-Isocyanatobut-1-ene, can present potential hazards in the workplace. Many workers are unaware of these hazards, which makes them more vulnerable to injury . A safety data sheet for a similar compound, 1,3-Bis(1-isocyanato-1-methylethyl)benzene, indicates that it can cause skin irritation, allergic skin reactions, serious eye irritation, and damage to organs through prolonged or repeated exposure .
Orientations Futures
The future of synthetic chemistry, including the study and application of compounds like 3-Isocyanatobut-1-ene, is promising. Challenges remain in achieving higher selectivity, efficiency, environmental benignity, and sustainable energy . As research continues, we can expect to see advancements in the synthesis and application of such compounds.
Propriétés
IUPAC Name |
3-isocyanatobut-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-3-5(2)6-4-7/h3,5H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEBLZSBALIVQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,9-dimethyl-1-(2-piperidin-1-ylethyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3002426.png)
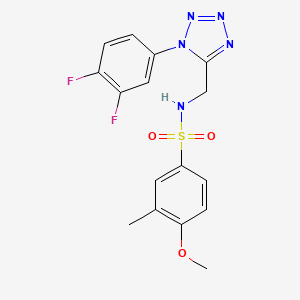
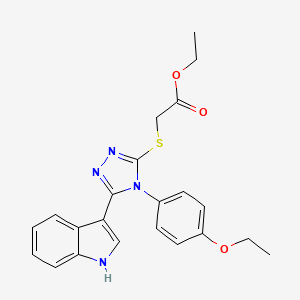
![5-((4-Fluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002430.png)
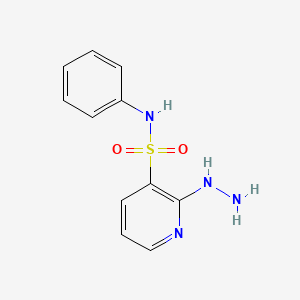
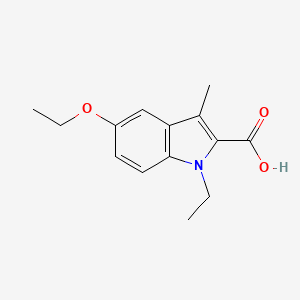
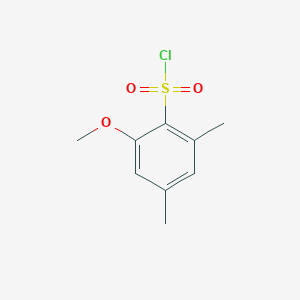
![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3002437.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3002438.png)
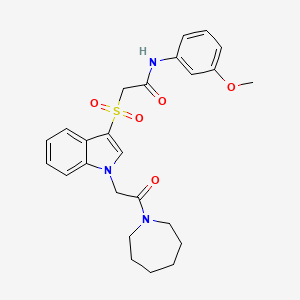
![1-(4-ethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3002442.png)
